Sulphoguanidine
Description
Historical Trajectories in Sulfonamide Chemistry Research
The journey of sulfonamide research began in the early 20th century in the laboratories of Bayer AG, then part of the German chemical trust IG Farben. wikipedia.org Researchers were investigating the principle that coal-tar dyes, which could selectively bind to bacteria, might be harnessed to attack pathogenic organisms within the body. wikipedia.org This line of inquiry led to a breakthrough in 1932 when a team led by physician and researcher Gerhard Domagk discovered that a red dye, synthesized by Bayer chemist Josef Klarer and patented by Klarer and his partner Fritz Mietzsch, was effective against certain bacterial infections in mice. wikipedia.orgresearchgate.net This dye was named Prontosil. wikipedia.org
In a pivotal moment for medicine, Domagk used the sulfonamide dye to successfully treat his own daughter, who was suffering from a severe streptococcal infection. openaccesspub.org For this discovery, Domagk was awarded the Nobel Prize in 1939. openaccesspub.org The true nature of Prontosil's action was uncovered in 1936 by Ernest Fourneau, who demonstrated that it was a prodrug. openaccesspub.org In the body, Prontosil is metabolized into the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org
This discovery of sulfanilamide as the active moiety triggered a wave of research and development, leading to the synthesis of numerous sulfonamide derivatives with improved efficacy and varied applications. researchgate.net Key developments in this era are highlighted below:
| Year | Discovery/Development | Significance |
| 1932 | Gerhard Domagk discovers the antibacterial effects of Prontosil. wikipedia.orgresearchgate.net | Marked the beginning of the era of systemic antibacterial drugs. wikipedia.org |
| 1935 | First official publication on the discovery of Prontosil. wikipedia.org | Publicly introduced the first broadly effective antibacterial agent. wikipedia.org |
| 1936 | Ernest Fourneau discovers Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Identified the active compound, paving the way for targeted synthesis of derivatives. openaccesspub.org |
| 1938 | Sulfapyridine (B1682706) is developed. openaccesspub.org | Offered a treatment against pneumonia. researchgate.net |
| 1941 | Sulfacetamide is developed. openaccesspub.org | Became a treatment for urinary tract infections. openaccesspub.org |
| 1942 | Succinylsulphathiazole is developed. openaccesspub.org | Provided a new agent for treating gastrointestinal infections. openaccesspub.org |
These early sulfonamides were the first broadly effective antibacterials to be used systemically and heralded the beginning of the antibiotic revolution in medicine. wikipedia.org
Evolution of Academic Inquiry into Sulphoguanidine and its Analogues
Following the initial wave of sulfonamide development, research focused on creating derivatives with specific properties. This compound emerged from this period of intense investigation. In 1940, it was independently synthesized by two research groups: Marshall, Bratton, White, and Litchfield; and Roblin, Williams, Winnek, and English. nih.govwikipedia.org
The key characteristic that distinguished this compound was its poor absorption from the gut. wikipedia.org This property made it particularly suitable for treating enteric infections, as the compound could remain concentrated in the intestines to exert its antibacterial effect locally. wikipedia.orgpatsnap.com Consequently, it was introduced for the treatment of bacillary dysentery. nih.govwikipedia.org
This compound's mechanism of action is consistent with other sulfonamides. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.compatsnap.com This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. patsnap.com By blocking the utilization of para-aminobenzoic acid (PABA), this compound halts the production of folic acid, thereby exerting a bacteriostatic effect. patsnap.commims.com
Academic inquiry extended to the creation and evaluation of this compound analogues. Research has involved modifying the core structure to investigate new biological activities. For example, novel sulfonamides have been synthesized by reacting this compound derivatives with various sulfonyl chlorides, and these new compounds have been evaluated for their antimicrobial properties against a range of bacterial strains. researchgate.net
Contemporary Research Landscape and Future Directions for this compound Studies
Despite being an older antibiotic, this compound continues to be a subject of significant academic interest. patsnap.com The contemporary research landscape has moved beyond its initial application for enteric infections and is now focused on repurposing the molecule and using it as a scaffold for developing new therapeutic agents. patsnap.comresearchgate.net
A recent review (2020-2024) highlights that this compound has been actively incorporated in the design of molecules with a wide array of potential biological activities, including anticancer, antidiabetic, anti-inflammatory, antiparkinsonian, and antiviral properties. researchgate.net This suggests a promising future for the development of new medications based on the this compound structure. researchgate.net
Modern research has explored several specific avenues:
Antimicrobial Hybrids: Scientists have synthesized hybrid molecules combining this compound with other pharmacophores, such as pyridine-2-one derivatives. nih.gov These new compounds have been investigated as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), showing activity against multidrug-resistant bacteria. nih.gov
Enzyme Inhibition: this compound derivatives are being explored as a new class of carbonic anhydrase inhibitors, which have therapeutic potential in various conditions. medmedchem.com
Solid-State Chemistry: In a comprehensive re-examination of this compound's solid-state properties in 2024, researchers identified and characterized numerous new forms of the compound. acs.org This work confirmed the existence of five anhydrates, two monohydrate polymorphs, and nine solvates. acs.org Such research is crucial for understanding the stability and formulation of pharmaceutical compounds.
Drug Resistance Studies: The compound also serves as a model for studying the mechanisms of antibiotic resistance. chemimpex.com
Future directions for this compound studies will likely continue to build on these contemporary themes. The focus will be on leveraging its molecular scaffold to design novel compounds with enhanced and diverse pharmacological activities. researchgate.net The synthesis of new derivatives and conjugates, coupled with advanced computational and biological screening, will drive the discovery of its potential in new therapeutic areas beyond its original antimicrobial use. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
CH5N3O3S |
|---|---|
Molecular Weight |
139.14 g/mol |
IUPAC Name |
diaminomethylidenesulfamic acid |
InChI |
InChI=1S/CH5N3O3S/c2-1(3)4-8(5,6)7/h(H4,2,3,4)(H,5,6,7) |
InChI Key |
KTFWVPPPATXYEG-UHFFFAOYSA-N |
Canonical SMILES |
C(=NS(=O)(=O)O)(N)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Sulphoguanidine and Its Derivatives
Classical and Contemporary Approaches to Sulphoguanidine Synthesis
The preparation of this compound hinges on the formation of a bond between a sulfonyl group and a guanidine (B92328) nitrogen atom. Both long-established and modern techniques are employed to achieve this linkage efficiently.
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia, represent the classical approach to this compound synthesis. libretexts.orglibretexts.org A common industrial method involves the fusion of a sulfanilamide (B372717) derivative with a guanidine salt.
Historically, this was achieved by melting sulfanilamide and guanidine nitrate (B79036) with sodium carbonate (soda ash), followed by decompression condensation. google.com Variations of this method react p-acetamidobenzene sulfonyl chloride with guanidine nitrate in an aqueous solution, maintaining the pH with a base like liquid alkali. scispace.comgoogle.com Another approach involves the direct, one-step reaction of p-aminobenzenesulfonamide (sulfanilamide) with guanidine hydrochloride, catalyzed by an iodide salt such as potassium iodide or sodium iodide. google.com This method is advantageous due to its shorter process route. scispace.com
These condensation methods, while effective, often require high temperatures (125-170°C) and can be lengthy processes. google.comgoogle.com
Table 1: Comparison of Classical Condensation Methods for this compound Synthesis
| Precursors | Reagents/Catalysts | Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| Sulfanilamide, Guanidine Nitrate | Sodium Carbonate | High-temperature fusion, decompression | Industrial standard, potential for incomplete reaction | google.com |
| p-Acetamidobenzene sulfonyl chloride, Guanidine Nitrate | Liquid Alkali (to maintain pH 8-9) | Aqueous solution, 50-60°C | Two-step process involving hydrolysis of the acetyl group | google.com |
| p-Aminobenzenesulfonamide, Guanidine Hydrochloride | Iodide (KI or NaI) | Aqueous solution, 40-65°C, 2-3 hours | One-step synthesis, shorter process route | google.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful strategy for creating diverse derivatives of this compound. researchgate.netnih.gov This approach is highly valued for its efficiency and ability to rapidly generate libraries of structurally complex molecules. researchgate.netresearchgate.net
While direct MCR synthesis of the parent this compound is not common, the compound serves as a crucial building block in MCRs to produce novel hybrid molecules. For instance, this compound can be first converted to a versatile intermediate, such as N-(4-(N-carbamimidoylsulfamoyl)phenyl)-2-cyanoacetamide. This intermediate can then participate in MCRs with various aldehydes and active methylene (B1212753) compounds (like malononitrile) to construct complex heterocyclic systems, including pyridine-2-one and chromene derivatives, tethered to the this compound scaffold. nih.gov These reactions proceed via mechanisms like Michael addition followed by cyclization. nih.gov
Contemporary synthesis of the sulfonamide core, a key structural component of this compound, has been advanced by the use of hypervalent iodine reagents. acs.org These reagents are attractive because they are non-metallic, environmentally benign, and can facilitate unique oxidative transformations under mild conditions. acs.orgtandfonline.com
Hypervalent iodine(III) compounds, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), can mediate the oxidative amination of sulfenamides to form sulfinamidines, achieving high yields under metal-free conditions. chemrxiv.orgnih.gov Another strategy involves using a catalytic amount of an alkyl iodide with a stoichiometric oxidant like m-chloroperbenzoic acid (mCPBA). tandfonline.comfigshare.com In this process, the alkyl iodide is oxidized in situ to a hypervalent iodine intermediate, which then facilitates the coupling of sodium sulfinates and amines to produce the corresponding sulfonamides. tandfonline.comfigshare.com This approach is crucial for forming the S-N bond of the sulfonamide that is later guanidinylated to yield this compound.
Precursors and Reagent Systems in this compound Synthesis
The synthesis of this compound relies on a specific set of starting materials and reagents that provide the necessary aniline (B41778), sulfonyl, and guanidine components.
Key Precursors:
Sulfanilamide Source: The aromatic sulfonamide backbone is typically derived from p-aminobenzenesulfonamide (sulfanilamide) or its N-protected form, p-acetamidobenzene sulfonyl chloride. google.comscispace.comgoogle.com
Guanidine Source: The guanidinyl moiety is introduced using reagents such as guanidine nitrate, guanidine hydrochloride, or cyanamide (B42294). google.comgoogle.comorientjchem.org Dicyandiamide is also used as a precursor for preparing guanidine nitrate. google.com
Reagent Systems:
Condensation Catalysts and Reagents: Classical condensation reactions often employ bases like sodium carbonate or liquid caustic soda to manage pH. google.comgoogle.com Iodide salts (e.g., KI) can be used as catalysts. google.com
Guanylation Reagents: For the direct addition of a guanidine group to a sulfonamide, various guanylation reagents can be used. These include reagents like N,N′-di-Boc-N″-triflyl-guanidine, which are effective for converting amines to guanidines. google.comgoogle.com
Hypervalent Iodine Systems: These methodologies use reagents like PhI(OAc)2 or a catalytic system of an alkyl iodide with an oxidant such as m-chloroperbenzoic acid (mCPBA). tandfonline.comnih.govfigshare.com
Novel Synthetic Methodologies for this compound Scaffolds
Research into new synthetic methods aims to improve efficiency, yield, and environmental friendliness. One novel approach is the microwave-enhanced synthesis of this compound. This method involves the reaction of cyanamide with a sulfonamide in the presence of a solid acid catalyst, such as acidic alumina (B75360) or montmorillonite (B579905) clays (B1170129) (KSF and K10), providing a rapid and high-yielding route. orientjchem.org
Another innovative strategy focuses on using the this compound molecule as a foundational scaffold to build more complex, biologically active molecules. This involves synthesizing hybrid compounds that incorporate other pharmacologically relevant structures. For example, new pyridine-2-one and thieno[3,4-c]pyridine (B8695171) derivatives have been synthesized starting from this compound, creating novel molecular frameworks with potential applications as antimicrobial agents. nih.gov These syntheses often employ multi-step sequences involving cyanoacetylation, Knoevenagel condensation, and subsequent cyclization reactions. nih.gov
Table 2: Novel Methodologies for this compound and its Derivatives
| Methodology | Description | Precursors/Reagents | Advantages | Source(s) |
|---|---|---|---|---|
| Microwave-Enhanced Synthesis | Solid-phase reaction under microwave irradiation. | Cyanamide, Sulfonamide, Acidic alumina or Montmorillonite clays | Rapid, good yield, solvent-free conditions | orientjchem.org |
| Hybrid Scaffold Synthesis | Using this compound as a starting block for complex heterocyclic molecules. | This compound, Ethyl cyanoacetate, Aldehydes, Malononitrile | Creates novel chemical entities with potentially enhanced biological activity | nih.gov |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is an innovative approach that offers significant advantages for the synthesis of sulfonamides and, by extension, this compound. polimi.it This technology provides enhanced control over reaction parameters, improves safety by minimizing the volume of hazardous intermediates at any given time, and allows for easier scalability. rsc.orgacs.org
The synthesis of sulfonamides has been successfully adapted to continuous flow systems. acs.org These setups typically involve pumping solutions of a sulfonyl chloride and an amine through a reactor where they mix and react. researchgate.net A fully automated flow-through process can be used to generate libraries of sulfonamides with high purity, often without the need for extensive purification. acs.org
While a specific flow process for the industrial production of this compound is not widely documented, the principles are directly applicable. A flow system could be designed for the safe generation of a sulfonyl chloride intermediate, which would then be mixed with a continuous stream of a guanidine source in a subsequent reactor module to produce this compound in an efficient, controlled, and scalable manner. rsc.orgacs.org
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral this compound analogues, which are compounds containing a stereogenic center, presents a notable challenge in synthetic organic chemistry. While direct methods for the enantioselective synthesis of sulphoguanidines are not extensively documented, strategies can be adapted from the well-established field of chiral sulfonamide and sulfinamide synthesis. These approaches primarily rely on the use of chiral auxiliaries, the conversion of enantiopure precursors, and catalytic asymmetric reactions.
One of the most common strategies for establishing stereocenters in sulfur-containing compounds involves the use of chiral auxiliaries. drexel.edunih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral this compound analogues, a chiral auxiliary could be employed to facilitate the diastereoselective formation of a key intermediate, such as a chiral sulfonyl chloride or sulfinamide.
For instance, naturally occurring and readily available chiral molecules like (-)-quinine have been successfully used as auxiliaries in the asymmetric synthesis of sulfinamides. nih.govacs.org This methodology involves the reaction of a sulfinylating agent with the chiral auxiliary to form a diastereomeric mixture of sulfinates, which can then be separated. Subsequent reaction with an appropriate nitrogen source yields the enantiomerically enriched sulfinamide. acs.org This enantiopure sulfinamide can then be oxidized to the corresponding sulfonyl chloride, which upon reaction with guanidine, would yield the target chiral this compound analogue.
Another established chiral auxiliary is (1S)-(+)-10-camphorsulfonamide, which is accessible from inexpensive starting materials. drexel.edu This auxiliary can be used to prepare a range of chiral sulfonamide analogues. By adapting this approach, one could envision the synthesis of a chiral sulfonyl chloride derived from camphorsulfonamide, which would then be reacted with guanidine to furnish the desired chiral this compound derivative.
A second major strategy involves the conversion of pre-existing enantiopure building blocks. The Andersen synthesis, a classic method for producing chiral sulfoxides, relies on the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. acs.orgnih.gov A similar principle can be applied to the synthesis of chiral this compound analogues. An enantiopure sulfinate ester, prepared through resolution or from a chiral alcohol, can be converted into a chiral sulfonyl chloride. This enantiopure sulfonyl chloride then serves as a key intermediate that can be reacted with guanidine to produce the final chiral this compound analogue with retention of stereochemistry at the sulfur center.
Catalytic enantioselective methods offer a more efficient and atom-economical approach to chiral molecules. While direct catalytic enantioselective synthesis of chiral sulphoguanidines is not well-developed, related transformations have been reported for sulfonamides. For example, palladium-catalyzed N-allylation has been used for the enantioselective synthesis of N-C axially chiral sulfonamides. nih.gov Although this leads to axial chirality rather than a stereogenic center on the sulfur or an adjacent atom, it highlights the potential for developing catalytic methods for other types of chiral sulfonamide derivatives. Future research may lead to the development of chiral catalysts that can directly mediate the enantioselective formation of the sulfonylguanidine (B1260306) linkage or create a stereocenter in a precursor molecule.
The following table summarizes hypothetical stereoselective synthetic strategies for chiral this compound analogues based on established methodologies for related chiral sulfur compounds.
| Synthetic Strategy | Key Intermediate | Chiral Source | Final Step |
| Chiral Auxiliary Approach | Enantiopure Sulfonyl Chloride | (-)-Quinine or (1S)-(+)-10-Camphorsulfonamide | Reaction with guanidine |
| Precursor Conversion | Enantiopure Sulfinate Ester | Chiral alcohol (e.g., menthol) | Conversion to sulfonyl chloride followed by reaction with guanidine |
| Catalytic Asymmetric Synthesis | Chiral Sulfonamide Precursor | Chiral catalyst (e.g., Pd-complex) | Introduction of the guanidinyl group |
Reaction Mechanisms and Chemical Reactivity of Sulphoguanidine
Mechanistic Investigations of Sulphoguanidine Transformations
Mechanistic studies of this compound and related compounds have focused on understanding the pathways of its formation and subsequent reactions. These investigations are crucial for optimizing synthetic routes and predicting potential transformations.
The guanidine (B92328) group within this compound allows it to participate in proton-coupled electron transfer (PCET) reactions. Guanidino-functionalized aromatics are recognized as effective PCET reagents. gsconlinepress.com The mechanism involves the transfer of both an electron and a proton in a concerted or stepwise manner. The high Brønsted basicity of the guanidine moiety is a key feature in these reactions. mdpi.com
| Compound | E1/2 (V vs Fc+/0) | Eox (V vs Fc+/0) |
|---|---|---|
| GFA1 | -0.21 | -0.18 |
| GFA2 | -0.30 | -0.27 |
| GFA3 | -0.24 | -0.20 |
| GFA5 | -0.15 | -0.12 |
The formation of the sulfonamide bond in this compound is a classic example of an amination reaction. The most common mechanism for synthesizing sulfonamides involves the nucleophilic substitution reaction between a sulfonyl chloride and an amine or, in this case, guanidine. nih.gov
The synthesis of this compound typically proceeds by reacting an activated derivative of sulfanilic acid, such as N-acetylsulfanilyl chloride, with guanidine nitrate (B79036). at.ua The mechanism involves the nucleophilic attack of a nitrogen atom from the guanidine molecule on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the elimination of a chloride ion (a good leaving group) from this intermediate results in the formation of the stable S-N bond, and the deprotonation of the guanidinium (B1211019) nitrogen yields the final sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. at.ua Modern methods have been developed for the one-pot synthesis of sulfonamides from carboxylic acids and amines, which proceed through the in-situ generation of sulfonyl chloride intermediates. orientjchem.orgmdpi.com
The bifunctional nature of this compound, possessing both a sulfonamide and a guanidine moiety, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Cyclization reactions typically involve the condensation of the guanidine and/or the aromatic amino group with a suitable electrophile.
One significant application is in the synthesis of triazine derivatives. This compound can react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a nucleophilic aromatic substitution reaction. The amino group of the sulfaguanidine (B1682504) moiety acts as a nucleophile, displacing one of the chlorine atoms on the triazine ring to form a sulfonamide-triazine hybrid molecule. nih.govresearchgate.net Further substitution of the remaining chlorine atoms can lead to diverse trisubstituted triazines. nih.gov Another pathway involves reacting sulfaguanidine derivatives with reagents like N-cyanodithioiminocarbonate to synthesize different triazine sulfonamides. scilit.com
This compound is also used to synthesize pyridine (B92270) derivatives. For instance, it can be reacted with various precursors to form 2-pyridone and chromeno-[3,4-c] pyridine derivatives that incorporate the sulfaguanidine structure. nih.gov The reaction of the related aminoguanidine (B1677879) with dicarbonyl compounds is also known to form triazines. researchgate.net These condensation reactions often involve the initial formation of an adduct, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring. nih.gov
Kinetic Studies of Reactions Involving this compound
Kinetic studies provide quantitative data on the rates of chemical reactions, offering insight into reaction mechanisms and the stability of compounds under various conditions. For this compound, kinetic analysis has been particularly important in determining its hydrolytic stability.
The hydrolysis of the sulfonamide bond is a critical parameter for its environmental fate and persistence. Studies have shown that this compound is hydrolytically stable, particularly under acidic and neutral conditions. researchgate.net The rate of hydrolysis is significantly dependent on pH and temperature. In general, sulfonamides in their anionic form, which are more prevalent at higher pH, are less susceptible to hydrolysis than the neutral or cationic forms. researchgate.net This contributes to the slow degradation of this compound in the environment.
| Condition (pH) | Stability | Half-life (t1/2 at 25°C) |
|---|---|---|
| 4.0 | Stable (Hydrolysis Rate ≤10%) | > 1 year |
| 7.0 | Unstable | Not Reported as Stable |
| 9.0 | Unstable | Not Reported as Stable |
Elucidation of Intermediates and Transition States in this compound Reactions
Understanding the high-energy, transient species that are formed during a reaction is fundamental to elucidating its mechanism. For reactions involving this compound, various intermediates and transition states have been proposed or identified through computational and experimental studies.
In the amination reaction to form the sulfonamide bond, the nucleophilic attack of guanidine on the sulfonyl chloride proceeds through a high-energy tetrahedral intermediate . The structure and energy of the subsequent transition state for the expulsion of the leaving group (chloride) determine the reaction rate. Studies on analogous sulfonyl compounds suggest that the transition state can be "early" or "late," indicating the degree of bond formation and breakage at this stage. For example, a late transition state for the formation of the tetrahedral intermediate has been indicated for the alkaline hydrolysis of N-aroyl β-lactams. researchgate.net
In cyclization reactions , such as the formation of fused pyrimidines, the mechanism can proceed through spirocyclic intermediates . For example, the reaction of a 2-chloroquinazolinone with a diamine involves the formation of an aminoquinazolinone intermediate, which then undergoes intramolecular cyclization to a spirocycle that subsequently ring-opens to form a cyclic guanidine. researchgate.net For other condensation reactions, reactive intermediates such as α,β-unsaturated thiocarbenium ions have been identified in the formation of sulfur-containing heterocycles. nih.gov These intermediates are highly electrophilic and readily react with nucleophiles to complete the cyclization.
Computational and Theoretical Chemistry of Sulphoguanidine
Quantum Chemical Calculations of Sulphoguanidine Electronic Structure
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack.
For this compound, MEP calculations reveal the distribution of charge and the sites most likely to engage in intermolecular interactions. The highest proton acceptor capacity, and thus the most significant negative potential, is concentrated on the oxygen atoms of the sulfonic group. The calculated electrostatic potential minima for these atoms are U(O9) = -604 kJ/mol and U(O10) = -590 kJ/mol. A lesser minimum is found near the nitrogen atom of the guanidine (B92328) group (U(N11) = -450 kJ/mol), but this site is sterically hindered, making it less accessible for hydrogen bond formation with molecules like water. This mapping is essential for predicting how this compound will interact with other molecules, particularly in the context of hydrogen bonding.
| Atom/Site | Electrostatic Potential (kJ/mol) | Interaction Propensity |
|---|---|---|
| Oxygen (O9) of Sulfonic Group | -604 | High (Proton Acceptor) |
| Oxygen (O10) of Sulfonic Group | -590 | High (Proton Acceptor) |
| Nitrogen (N11) of Guanidine Group | -450 | Moderate (Sterically Hindered) |
The assessment of chemical reactivity can be initiated by analyzing the calculated effective charges on the fragments of the this compound molecule, as any chemical reaction is fundamentally driven by the interaction of electric charges. The distribution of these charges is influenced by the constituent sulfone and guanidine groups and can be further altered by complexation with other molecules.
Studies have shown that the maximum negative charge is concentrated on the sulfonyl guanidine fragment. Quantum chemical calculations reveal that the sulfone and guanidine fragments donate electron density to the biologically active aniline (B41778) fragment via the benzene ring. This charge distribution is critical for the molecule's pharmacological activity. The formation of hydrogen-bonded complexes or protonation can enhance this charge transfer effect in both the ground and electronically excited states.
| Molecular Fragment | Isolated this compound | This compound + 2H₂O | This compound + 2H⁺H₂O |
|---|---|---|---|
| Aniline | -0.012 | -0.014 | -0.038 |
| Sulfonic | -0.613 | -0.627 | -0.169 |
| Guanidine | 0.625 | 0.641 | 1.207 |
Spectroscopic Property Interpretation through Computational Methods
Computational methods are invaluable for interpreting the experimental spectroscopic data of this compound, including its electronic absorption and luminescence spectra. By calculating the energies and nature of electronically excited states, a theoretical basis for the observed spectral properties can be established.
The fluorescence of this compound has been analyzed using a combination of experimental spectroscopy and computational chemistry. The absorption spectrum of this compound is characterized by several electronic transitions. The long-wavelength absorption band is formed by transitions localized on the benzene fragment of the molecule, with significant participation from the nitrogen atom of the amino group.
According to calculations, the absorption spectrum is composed of the S₀→S₁ (ππ) transition and two other one-electron transitions, S₀→S₂ (πσ) and S₀→S₃ (ππ). The experimental absorption maxima in water are observed at 290, 259, 208, and 197 nm. The intensity of the band around 259 nm is primarily due to the S₀→S₃ (ππ) transition. A notable feature is the anomalously large Stokes shift of fluorescence, which theoretical analysis suggests is caused by the rearrangement of the benzoid structure of the phenyl fragment into a quasi-quinoid structure in the excited state.
| Transition | Orbital Nature | Calculated Energy (cm⁻¹) | Associated Experimental λ (nm) |
|---|---|---|---|
| S₀→S₁ | ππ | 38,770 | ~290 |
| S₀→S₂ | πσ | - | - |
| S₀→S₃ | ππ* | - | ~259 |
This compound's structure, featuring amino, sulfonyl, and guanidyl groups, provides multiple sites for hydrogen bond interactions, acting as both donors and acceptors. Computational studies, supported by MEP analysis, have identified the primary sites for the formation of H-bonds.
The oxygen atoms of the sulfonic group are the dominant centers for complex formation and protonation. When this compound forms complexes with a proton-donor solvent like water, the interaction primarily occurs at these sulfonyl oxygens. This complexation has a tangible impact on the effective charge distribution across the molecule's fragments and influences its electronic and luminescent properties. In the solid state, such as in cocrystals, this compound forms extensive three-dimensional hydrogen-bonding networks involving its various functional groups interacting with other molecules.
Conformational Analysis and Molecular Geometry Optimization
Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers. For sulfonamides in general, the conformation can significantly affect properties like hydrogen-bonding patterns. For instance, different polymorphs of related sulfonamides exhibit large variations in their hydrogen-bond motifs, underscoring the importance of conformational flexibility. While detailed conformational analyses specific to isolated this compound are not extensively detailed in the provided context, the geometry optimization performed as part of quantum chemical calculations confirms its complex, non-planar structure, which is a prerequisite for accurate electronic and spectroscopic predictions.
Advanced Analytical Methodologies for Sulphoguanidine Detection and Quantification
Chromatographic Techniques for Sulphoguanidine Analysis
Chromatography, a powerful separation technique, is the cornerstone of modern analytical methods for this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, often coupled with various detectors to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and cost-effective method for the determination of this compound. This technique relies on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the compound, allowing for its quantification.
A common approach involves using a C18 analytical column with a gradient mobile phase, and UV detection is typically set at a wavelength of around 260 nm. researchgate.net The mobile phase composition is optimized to achieve good separation of this compound from other components in the sample matrix. researchgate.net For instance, a mixture of acetonitrile (B52724) and water containing 0.1% formic acid has been successfully used as a mobile phase for the analysis of multiple sulfonamides, including this compound. researchgate.net
Validation studies of HPLC-UV methods have demonstrated good performance characteristics. For example, a method for determining five sulfonamides in medicated feedingstuffs showed a mean recovery of 84% within a working range of 200–2000 mg/kg. researchgate.net While HPLC-UV is a robust technique, its sensitivity and selectivity can be limited in complex matrices, which may necessitate more advanced detection methods for trace-level analysis. researchgate.net
Table 1: Performance Data for HPLC-UV Analysis of this compound
| Parameter | Value | Reference |
| Wavelength | 260 nm | researchgate.net |
| Mean Recovery | 84% | researchgate.net |
| Working Range | 200–2000 mg/kg | researchgate.net |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For enhanced sensitivity and selectivity, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a valuable alternative to HPLC-UV. This compound itself is not naturally fluorescent, therefore, a derivatization step is required to convert it into a fluorescent compound. arborassays.com This is typically achieved by reacting this compound with a fluorescent labeling agent, such as fluorescamine (B152294), either before (pre-column) or after (post-column) chromatographic separation. arborassays.comusda.gov
Pre-column derivatization with fluorescamine has been successfully applied for the analysis of this compound in non-target feeds. researchgate.net In one study, the derivatization was carried out in an acetate (B1210297) buffer at a pH of 3.5, and the resulting fluorescent derivative was detected with high sensitivity. arborassays.com Post-column derivatization has also been shown to be a reproducible technique for the quantitative determination of sulfonamides. usda.gov
The use of fluorescence detection significantly improves the limits of detection (LOD) and quantification (LOQ) compared to UV detection. For instance, an HPLC-FLD method for five sulfonamides in organic fertilizers reported LODs in the range of 13.53–23.30 µg/kg and LOQs between 26.02–40.38 µg/kg. lcms.cz
Table 2: Validation Parameters for HPLC-FLD Analysis of this compound and other Sulfonamides
| Parameter | Matrix | Value | Reference |
| Recovery | Feeds | 79.3–114.0% | researchgate.net |
| Repeatability (RSD) | Feeds | 2.7–9.1% | researchgate.net |
| Within-lab Reproducibility (RSD) | Feeds | 5.9–14.9% | researchgate.net |
| LOD | Organic Fertilizers | 13.53–23.30 µg/kg | lcms.cz |
| LOQ | Organic Fertilizers | 26.02–40.38 µg/kg | lcms.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered the gold standard for the analysis of this compound due to their exceptional sensitivity, selectivity, and ability to provide structural information. nih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer.
In LC-MS, after the components of a sample are separated by the LC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. This allows for highly specific detection and quantification of this compound, even at very low concentrations in complex matrices. A liquid chromatography-mass spectrometric method was developed for the determination of sulfaguanidine (B1682504) in medicated feedingstuffs, with recoveries from spiked samples ranging from 90.4% to 96.0%. thermofisher.com
LC-MS/MS further enhances selectivity by fragmenting the parent ion of this compound and monitoring specific fragment ions. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference. nih.gov UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the simultaneous determination of multiple sulfonamides in various food products, offering very low limits of detection and quantification. nih.gov For instance, a UPLC-MS/MS method for 24 sulfonamides in instant pastries reported LODs of 0.01–0.14 μg kg−1 and LOQs of 0.02–0.45 μg kg−1. nih.gov
Sample Preparation Strategies for Complex Matrices in this compound Analysis
The analysis of this compound in complex matrices such as environmental and biological samples requires meticulous sample preparation to isolate the analyte of interest and remove interfering substances. The choice of extraction and cleanup techniques is critical for achieving accurate and reliable results.
Extraction Techniques for this compound from Environmental and Biological Samples
Various extraction techniques are employed to isolate this compound from different sample types. The selection of the appropriate method depends on the nature of the sample matrix and the physicochemical properties of this compound.
For solid samples like medicated feedingstuffs, a common approach is solid-liquid extraction using an organic solvent. Acidified methanol (B129727) has been shown to be an effective extraction solvent for this compound in this matrix. researchgate.net For biological tissues, homogenization is a crucial first step to ensure a representative sample, followed by extraction with solvents like ethyl acetate. lcms.cz
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from liquid samples such as water. thermofisher.comnih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that selectively retains the analyte. The interfering components are washed away, and then the analyte is eluted with a suitable solvent. Molecularly imprinted polymers (MIPs) have been developed as highly selective SPE sorbents for this compound, demonstrating recoveries above 95% for various pharmaceuticals in wastewater. thermofisher.com
Another popular and efficient sample preparation technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for the extraction of veterinary drugs, including this compound, from various food matrices. nih.govnih.gov The procedure typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 to remove interfering compounds. nih.gov
Mitigation of Matrix Interference in this compound Detection
Matrix interference is a significant challenge in the analysis of trace levels of this compound, as co-extracted compounds from the sample matrix can suppress or enhance the analytical signal, leading to inaccurate results. libretexts.org Several strategies are employed to mitigate these matrix effects.
Effective sample cleanup, as described in the previous section using techniques like SPE and d-SPE, is the primary approach to remove interfering substances. nih.gov The choice of sorbent in these cleanup steps is crucial. For example, PSA is effective in removing fatty acids, sugars, and organic acids, while C18 can remove lipids. nih.gov
In addition to sample cleanup, chromatographic conditions can be optimized to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column.
For LC-MS analysis, the use of matrix-matched calibration standards is a common practice to compensate for matrix effects. libretexts.org This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample before extraction, can also help to correct for variations in extraction recovery and matrix effects. lcms.cz
Method Validation Parameters for this compound Analysis
The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the detection and quantification of this compound. This process involves the evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose.
Repeatability and Reproducibility in this compound Assays
Repeatability
Repeatability, also known as intra-assay precision, refers to the precision of the analytical method under the same operating conditions over a short interval of time. wjarr.com It is typically assessed by performing multiple analyses of the same homogenous sample by the same analyst on the same instrument. The results are often expressed as the relative standard deviation (RSD), also known as the coefficient of variation (CV).
Reproducibility
Reproducibility, or inter-assay precision, expresses the precision between different laboratories. wjarr.com It assesses the variability of the method when performed by different analysts, on different instruments, and on different days. This parameter is crucial for demonstrating the robustness and transferability of the analytical method.
A study on the determination of five sulfonamides, including this compound, in feedingstuffs using HPLC with ultraviolet detection reported coefficients of variation for both repeatability and reproducibility. researchgate.net Another study using HPLC-FLD for sulfonamide analysis also provided data on repeatability and reproducibility. nih.gov
Table 2: Repeatability and Reproducibility Data for this compound Assays
| Analytical Method | Analyte(s) | Matrix | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| HPLC-UV | This compound and other sulfonamides | Feedingstuffs | 3.2 - 6.9% | 5.2 - 8.3% researchgate.net |
| HPLC-FLD | This compound and other sulfonamides | Feed | 2.7 - 9.1% | 5.9 - 14.9% nih.gov |
Determination of Detection and Quantification Limits (LOD/LOQ) for this compound
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ut.ee It is the concentration at which the signal from the analyte can be reliably distinguished from the background noise of the analytical instrument.
Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ut.eesps.nhs.uk The LOQ is a critical parameter for quantitative assays, especially for the determination of low levels of impurities or residues.
The determination of LOD and LOQ can be based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. nih.govsepscience.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. ut.ee
Several studies have reported the LOD and LOQ for this compound using various analytical techniques, demonstrating the sensitivity of these methods.
Table 3: Detection and Quantification Limits for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC with UV detection | Feedingstuffs | 32.7–56.3 mg/kg | 54.8–98.4 mg/kg researchgate.net |
| HPLC-FLD | Feed | 34.5–79.5 µg/kg | 41.3–89.9 µg/kg nih.gov |
| LC-MS | Medicated Feedingstuffs | Not explicitly stated, but method was validated for sensitivity. researchgate.net | Not explicitly stated, but method was validated for sensitivity. researchgate.net |
Environmental Chemistry and Fate of Sulphoguanidine
Persistence and Degradation Pathways in Environmental Compartments
The persistence of Sulphoguanidine in the environment is governed by a combination of biotic and abiotic degradation processes. These pathways determine the compound's half-life and the formation of potential transformation products in various environmental matrices such as soil, sediment, and water.
Aerobic and Anaerobic Degradation in Soils and Sediments
The microbial degradation of this compound is significantly influenced by the presence or absence of oxygen. Generally, aerobic (oxygen-rich) conditions facilitate more rapid degradation of sulfonamides compared to anaerobic (oxygen-deficient) conditions.
Research on sulfadiazine (B1682646), a structurally related sulfonamide, demonstrated that its half-life in aerobic non-sterile soils ranged from 12 to 18 days. In contrast, under anoxic conditions, its persistence increased substantially, with half-lives ranging from 57 to 237 days, indicating a minor role of microorganisms in its dissipation under these conditions. researchgate.netnih.govresearchgate.net Similarly, a study on the antimicrobials triclocarban (B27905) and triclosan (B1682465) found that while they degraded in aerobic soil with half-lives of 108 and 18 days respectively, they remained persistent in anaerobic soil over a 70-day period. nih.gov Studies on other sulfonamides like sulfamethazine (B1682506), sulfamethoxazole (B1682508), and sulfapyridine (B1682706) have also shown that aerobic biodegradation is a major pathway for their removal in soil aquifer treatment systems. rsc.org This body of evidence suggests that this compound is likely to be more persistent in anoxic environments like deeper soil layers and sediments.
The primary degradation pathways for sulfonamides in soil under aerobic conditions often involve the cleavage of the aniline (B41778) group and desulfation. rsc.org
Photolytic Degradation in Aqueous and Soil Systems
Photolytic degradation, or the breakdown of compounds by light, is another significant abiotic pathway for the transformation of this compound in the environment, particularly in sunlit surface waters.
A study investigating the photodegradability of several pharmaceuticals reported a quantum yield of 1.2 for this compound. The quantum yield is a measure of the efficiency of a photochemical process. In the same study, the concentration of this compound was observed to decrease by 71% after 30 minutes of phototransformation under laboratory conditions, indicating its susceptibility to photodegradation. sibran.ru For comparison, the direct photolysis quantum yields for other pharmaceuticals have been found to range from 6.32 x 10⁻² to 2.79 x 10⁻¹ mol/E at pH 7. nih.gov Another study on the antibiotic chloramphenicol (B1208) determined a quantum yield of approximately 3%. nih.gov
The rate of photolysis can be influenced by various factors, including the intensity and wavelength of light, the presence of photosensitizing substances in the water, and the pH of the aqueous environment.
Hydrolytic Stability and Accelerated Hydrolysis Studies
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a key factor in its environmental persistence.
This compound has been found to be hydrolytically stable under typical environmental pH conditions. A comprehensive study on the hydrolytic stability of twelve sulfonamides, conducted according to OECD guideline 111, demonstrated that this compound is stable at pH 4.0. The estimated half-life for its hydrolysis at 25°C is greater than one year. mdpi.com The compound was also found to be stable at pH 7.0 and 9.0. mdpi.com This high hydrolytic stability suggests that hydrolysis is not a significant degradation pathway for this compound in the environment.
Sorption, Desorption, and Mobility Studies of this compound in Soils
The mobility of this compound in the soil environment is largely controlled by sorption and desorption processes, which involve the binding and release of the compound to and from soil particles.
This compound generally exhibits low sorption to soils, which indicates a high potential for mobility and leaching into groundwater. Studies have reported sorption coefficients (Kd) for this compound ranging from 0.39 to 35.09 mL/g in various natural soils. researchgate.netbohrium.com For comparison, other sulfonamides show Kd values between 0.1 and 70.1 L/kg. mdpi.com These low Kd values suggest that this compound is not strongly bound to soil particles.
Several soil properties have been identified as key factors influencing the sorption of this compound:
Organic Carbon (OC) Content: Sorption of this compound tends to increase with higher soil organic carbon content. researchgate.netbohrium.com
pH: The sorption of sulfonamides is pH-dependent. As pH increases, the sorption of this compound tends to decrease. researchgate.netbohrium.com
Ionic Strength: An increase in the ionic strength of the soil solution can also lead to lower sorption of this compound. researchgate.netbohrium.com
The relatively weak sorption of this compound to soil particles suggests that it can be readily desorbed and transported through the soil profile with infiltrating water, posing a risk of groundwater contamination.
Bioavailability and Microbial Transformation of Sulfonamides in Ecosystems
The bioavailability of this compound refers to the fraction of the compound that is accessible to microorganisms for uptake and transformation. This is a critical factor influencing its biodegradation rate in soil and aquatic environments.
While specific data on the microbial transformation of this compound is limited, studies on other sulfonamides provide insights into the likely pathways. A common transformation pathway for sulfonamides is N-acetylation, which can occur in both animals and microorganisms. researchgate.net For instance, the microbial transformation of sulfadiazine has been shown to yield 2-aminopyrimidine (B69317) as a major product. nih.govresearchgate.net General biodegradation pathways for sulfonamides include hydroxylation, nitration, and cleavage of the sulfonamide bond. researchgate.netresearchgate.net
The bioavailability of sulfonamides in soil is influenced by their sorption behavior. Compounds that are strongly sorbed to soil particles are less available to microorganisms for degradation. mdpi.com Given this compound's low sorption affinity, it is expected to be relatively bioavailable in many soil types.
Occurrence and Attenuation of this compound in Aquatic Systems (e.g., Groundwater)
The high mobility of this compound in soil creates a potential for it to leach into groundwater and be transported to surface water bodies. Monitoring studies have detected the presence of various sulfonamides in both groundwater and surface water, typically at concentrations ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. researchgate.netresearchgate.net
For example, a study in a karst wetland system in China detected ten different sulfonamides in surface water and groundwater. The highest average concentrations were observed for sulfadiazine (48.24 µg/L in aquafarm water), sulfamethoxypyridazine (B1681782) (1281.50 µg/L in ditch water), sulfamethoxazole (51.14 µg/L in wetland water), and sulfamethazine (20.06 µg/L in groundwater). nih.gov While these studies did not specifically report concentrations of this compound, its detection in leachate from soil lysimeters in other research confirms its potential to reach aquatic environments. researchgate.net
Once in aquatic systems, the attenuation of this compound will depend on a combination of dilution, dispersion, photodegradation in sunlit surface waters, and microbial degradation, particularly in sediments. nih.gov
Development of Environmental Fate Models for Sulfonamides
The widespread use of sulfonamides, including this compound, in veterinary medicine and their subsequent release into the environment through manure application has necessitated the development of environmental fate models. acs.org These models are crucial tools for predicting the persistence, transport, and potential contamination of soil and water resources by these compounds. The development of robust models relies on a comprehensive understanding of the key chemical and environmental processes that govern the behavior of sulfonamides.
The environmental fate of sulfonamides is influenced by a combination of transformation, retention, and transport processes. acs.org Key factors that are incorporated into these models include soil properties such as pH and organic matter content, which significantly affect sorption and degradation rates. acs.org For instance, research has shown that the sorption of sulfonamides to soil particles, quantified by the distribution coefficient (Kd), can vary, impacting their mobility. acs.org
Biodegradation is a significant pathway for the dissipation of sulfonamides in the environment. However, studies have indicated that many sulfonamides are not readily biodegradable. oup.comnih.gov The half-lives of these compounds can vary depending on the specific sulfonamide and environmental conditions. For example, the average half-lives of sulfamethazine and sulfachloropyridine in certain soils have been reported to be 18.6 and 21.3 days, respectively. acs.orgscilit.com Such data are fundamental inputs for kinetic models that predict the persistence of these compounds over time. The presence of manure can also influence degradation rates, likely by affecting microbial activity and the bioavailability of the compounds. acs.orgscilit.com
Photolysis, or degradation by sunlight, is another important process, particularly in aquatic environments, that is considered in environmental fate models. nih.gov The rate of photolysis can be influenced by the presence of other substances in the water, such as humic acids and various ions. nih.gov Hydrolysis, on the other hand, has been found to be a less significant degradation pathway for many sulfonamides under typical environmental pH conditions. nih.gov
Recent research has also highlighted the importance of considering the formation of transformation products (TPs) in environmental fate models. leuphana.deresearchgate.net Often, the parent sulfonamide is transformed into various metabolites or degradation products, which may themselves be mobile, bioactive, and potentially more toxic than the original compound. researchgate.netresearchgate.net A significant challenge in model development is the lack of comprehensive data on the occurrence, physicochemical properties, degradation, and ecotoxicity of these numerous TPs. leuphana.deresearchgate.net For instance, one review identified 607 TPs for sulfonamides, but data on their environmental occurrence and degradation were available for only a small fraction. leuphana.de
Below are interactive data tables summarizing key parameters often used in the development of environmental fate models for sulfonamides.
Table 1: Half-lives of Selected Sulfonamides in Soil
| Sulfonamide | Soil Type | Half-life (days) | Reference |
| Sulfamethazine | Silt Loam | 18.6 (average) | acs.org |
| Sulfachloropyridine | Sandy Soil | 21.3 (average) | acs.org |
Table 2: Factors Influencing Sulfonamide Degradation
| Factor | Influence on Degradation | Research Findings |
| Soil Type | Significant | Dissipated more rapidly in silt loam compared to sandy soil. acs.orgscilit.com |
| Manure | Enhances | Presence of liquid swine slurry decreased persistence. acs.orgscilit.com |
| Microbial Activity | Key Role | Higher microbial activity can lead to faster degradation. acs.org |
| Photolysis | Significant in Water | An important process for decreasing concentrations in aqueous matrices. nih.gov |
| Hydrolysis | Limited | Generally resistant to hydrolysis at typical environmental pH. nih.gov |
The continuous refinement of these environmental fate models, supported by ongoing research into the biotic and abiotic degradation pathways of sulfonamides and their transformation products, is essential for effective environmental risk management.
Mechanisms of Interaction with Genetic Material at the Cellular Level
The interaction of this compound with genetic material at the cellular level involves several distinct mechanisms that can influence chromosomal integrity and the cellular response to DNA damage. Research, particularly in model organisms, has shed light on its effects on chromosome structure, its potential to sensitize cells to radiation, and its influence on the fundamental processes of DNA synthesis.
Effects on Chromosome Breakage-Reunion Processes in Model Organisms (e.g., Vicia faba)
This compound has been investigated for its effects on chromosomes, particularly its potential to induce structural aberrations. A study on the meiotic cells of Swiss albino male mice revealed that oral administration of this compound could induce various structural chromosomal aberrations. nih.gov These included the formation of gaps, breaks, fragments, and multivalent associations, which are indicative of translocations. nih.gov The study also noted a high incidence of both autosomal and sex chromosomal univalents. Despite these observations, the researchers concluded that this compound exhibits a non-clastogenic and very weak mitoclasic (disruption of mitosis) property. nih.gov
Early research using the broad bean, Vicia faba, a classic model organism for cytogenetic studies, also explored the impact of this compound, particularly in the context of radiation exposure. A 1968 study by Lazányi investigated the effect of this compound on cells in the G1 and G2 phases of the cell cycle that were also exposed to cobalt-60 gamma radiation. epdf.pubkarger.comblogspot.com The focus of this research was on the "incompleteness of exchanges" and the formation of chromosomal gaps, suggesting that this compound can modulate the outcomes of radiation-induced DNA damage and repair processes involving chromosome breakage and reunion. epdf.pubkarger.comblogspot.com
Radiosensitizing Effects at the Cellular Level
A radiosensitizer is a substance that makes tumor cells more susceptible to the effects of radiation therapy. nih.gov The ability of certain sulfonamide derivatives to enhance the cell-killing effects of gamma radiation suggests a potential role for this class of compounds as radiosensitizers. nih.gov The mechanism often involves increasing the level of DNA damage following radiation. For instance, the related sulfonamide, Sulfasalazine, has been shown to act as a radiosensitizer by inhibiting the uptake of cystine, which depletes intracellular antioxidants and renders cells more vulnerable to radiation-induced DNA damage. nih.gov
The investigation of this compound's effects in conjunction with gamma radiation in Vicia faba cells points towards a potential radiosensitizing role at the cellular level. epdf.pubkarger.comblogspot.com By influencing the formation of chromosomal gaps and the completeness of exchange aberrations in irradiated cells, this compound appears to interfere with the cellular response to radiation-induced DNA lesions. epdf.pubkarger.comblogspot.com This interaction can amplify the damage inflicted by radiation, a key characteristic of a radiosensitizing agent. The general mechanisms of radiosensitizers include inflicting additional DNA damage, inhibiting DNA repair mechanisms, and enhancing cellular functions that lead to cytotoxicity. nih.gov
Impact on DNA Synthesis and Chromosomal Histone Interactions
This compound can indirectly impact DNA synthesis through its inhibitory action on the folate biosynthesis pathway. DNA synthesis is a highly regulated process that requires a steady supply of deoxyribonucleotides. youtube.com The inhibition of enzymes like Dihydrofolate Reductase (DHFR) disrupts the production of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA. researchgate.netresearchgate.net By impeding this pathway, this compound can lead to a depletion of the necessary precursors for DNA replication, thereby inhibiting the process. This mechanism is a cornerstone of the action of many antifolate drugs. researchgate.net The cessation of DNA synthesis can trigger what is known as replication stress, a condition that can lead to DNA damage and cell death if not resolved. nih.govmdpi.com
While the effect of this compound on DNA synthesis is inferred through its known enzymatic targets, its direct impact on the interactions between DNA and chromosomal histone proteins is not well-documented in the available scientific literature. Histone modifications and their interactions with DNA are critical for regulating chromatin structure and gene expression, and the interplay between histone modifiers and DNA methylation is an area of active research. researchgate.net However, specific studies detailing how this compound might alter these complex interactions at the molecular level are currently lacking.
Chemical Basis of Biological Activity at the Molecular Level
The biological activity of this compound at the molecular level is primarily rooted in its ability to act as an inhibitor of specific enzymes that are critical for cellular function. This inhibition is a result of precise molecular interactions between the this compound molecule and the active sites of these enzymes.
Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Dihydrofolate Reductase, Carbonic Anhydrase)
DNA Gyrase: This bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. blogspot.com Inhibition of DNA gyrase leads to the disruption of these processes and ultimately to bacterial cell death. blogspot.comekb.eg A study involving hybrid molecules that incorporate a this compound moiety with pyridine-2-one derivatives demonstrated potent inhibition against the DNA gyrase enzyme. Several of these hybrid derivatives exhibited significant inhibitory activity, with IC50 values indicating their efficacy. For example, specific derivatives showed IC50 values in the range of 18.17 to 23.87 µM against DNA gyrase. researchgate.net
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. researchgate.netresearchgate.net This product is vital for the synthesis of nucleotides required for DNA replication. researchgate.net The same study that demonstrated DNA gyrase inhibition also showed that this compound-pyridine-2-one hybrids act as dual inhibitors, targeting DHFR as well. researchgate.net These compounds displayed potent inhibition of DHFR, with IC50 values ranging from 4.33 to 5.54 µM, a potency level comparable to that of known DHFR inhibitors. researchgate.net This dual-target mechanism enhances their potential as antimicrobial agents.
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes. Sulfonamides, including this compound and its derivatives, are well-established as a classic class of carbonic anhydrase inhibitors. researchgate.net They typically function by coordinating to the zinc ion in the enzyme's active site.
Numerous studies have detailed the inhibitory effects of this compound derivatives against various human carbonic anhydrase (hCA) isoforms.
One study reported that novel imidazolinone-incorporated sulfaguanidine (B1682504) derivatives were evaluated against hCA I, II, IV, and IX. nih.gov
Another investigation of two novel series of sulfaguanidine derivatives found that while they were inactive against the off-target cytosolic isoforms hCA I and II, they effectively inhibited the tumor-associated transmembrane isoforms hCA IX and XII in the submicromolar to micromolar range. nih.gov
Specifically, Kᵢ values against hCA IX ranged from 0.168 to 0.921 µM, and against hCA XII from 0.335 to 1.451 µM. nih.gov
The table below summarizes the inhibitory activity of selected this compound derivatives against different human Carbonic Anhydrase isoforms from a representative study.
| Compound | hCA IX Inhibition Kᵢ (µM) | hCA XII Inhibition Kᵢ (µM) |
| Derivative 1 | 0.168 | 0.672 |
| Derivative 2 | 0.921 | 1.451 |
| Derivative 3 | 0.335 | 0.335 |
| Derivative 4 | 0.548 | 0.877 |
| Data derived from a study on N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide derivatives. nih.gov |
Ligand-Target Binding Studies in Model Systems
Understanding the interaction between a ligand like this compound and its protein target is crucial for rational drug design. karger.com Molecular docking and other computational studies are valuable tools for predicting the binding modes and affinities of inhibitors. nih.govresearchgate.netnih.gov
For sulfonamides binding to carbonic anhydrase, the mechanism is well-characterized. The sulfonamide group (-SO₂NH₂) is essential for inhibition. The nitrogen atom of the sulfonamide deprotonates and coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site cavity. This binding displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic activity. The sulfonyl oxygens form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), further stabilizing the complex. The aromatic part of the inhibitor makes additional van der Waals and hydrophobic interactions with residues lining the active site pocket, which contributes to the binding affinity and isoform selectivity. nih.gov
While specific ligand-target binding studies for this compound with DNA gyrase or DHFR are less common, the principles are similar. Computational analyses are used to model how the inhibitor fits into the enzyme's binding pocket and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues that are responsible for the inhibitory activity. nih.gov Such studies help in understanding the structure-activity relationship and in designing more potent and selective inhibitors. karger.com
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Sulphoguanidine with high purity, and how should reproducibility be ensured?
- Methodological Answer :
-
Use stepwise synthesis under controlled conditions (e.g., pH 7–8, 60–80°C), with intermediates purified via recrystallization or column chromatography.
-
Characterize each intermediate and final product using HPLC (>98% purity threshold) and ¹H/¹³C NMR (peak assignments for sulfonamide and guanidine groups) .
-
Document reaction parameters (solvent, catalyst, stoichiometry) in the main manuscript, with raw spectral data in supplementary materials .
- Key Table :
| Characterization Method | Purpose | Detection Limit | Reference |
|---|---|---|---|
| HPLC | Purity analysis | 0.1% impurities | |
| NMR | Structural confirmation | 1 mol% trace solvents | |
| Mass Spectrometry | Molecular weight validation | 0.01 Da accuracy |
Q. How should researchers design initial bioactivity assays for this compound to evaluate antimicrobial efficacy?
- Methodological Answer :
- Use standardized microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and broth microdilution assays (CLSI guidelines).
- Include positive controls (e.g., ciprofloxacin) and solvent controls to isolate compound-specific effects .
- Report MIC (Minimum Inhibitory Concentration) values with 95% confidence intervals and replicate counts (n ≥ 3) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action in different in vitro models be resolved?
- Methodological Answer :
- Conduct dose-response synergy assays to identify off-target effects (e.g., ROS generation vs. enzyme inhibition).
- Use transcriptomic profiling (RNA-seq) to compare gene expression patterns across models .
- Apply Bayesian statistical analysis to quantify uncertainty and model competing hypotheses .
Q. What strategies optimize this compound’s solubility and stability in pharmacokinetic studies without altering bioactivity?
- Methodological Answer :
- Screen co-solvents (e.g., DMSO:PBS ratios) using Design of Experiments (DoE) to balance solubility and cytotoxicity .
- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
- Validate bioactivity retention through parallel time-kill assays .
Q. How should researchers integrate fragmented literature data on this compound’s metabolite profiling?
- Methodological Answer :
- Use systematic review protocols (PRISMA guidelines) to collate data from PubMed, SciFinder, and Web of Science .
- Cross-reference metabolite IDs via High-Resolution Mass Spectrometry (HRMS) and metabolomics databases (e.g., HMDB) .
- Highlight discrepancies in fragmentation patterns or retention times as areas for reanalysis .
Data Analysis & Reporting Standards
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent cytotoxicity in heterogeneous cell lines?
- Methodological Answer :
- Apply mixed-effects models to account for inter-cell-line variability .
- Use ANOVA with post-hoc Tukey tests for pairwise comparisons, reporting effect sizes (Cohen’s d) .
- Include raw data distributions (box plots) and normality tests (Shapiro-Wilk) in supplementary materials .
Q. How can researchers validate computational predictions of this compound’s binding affinity using experimental data?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize target proteins .
- Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics (KD, ΔH) .
- Disclose force field parameters and solvent models to enable replication .
Ethical & Reproducibility Considerations
Q. What steps ensure this compound’s preclinical data meets FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
